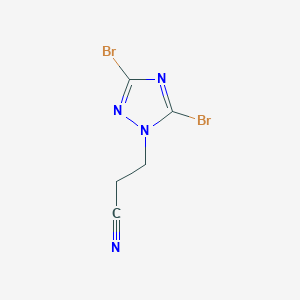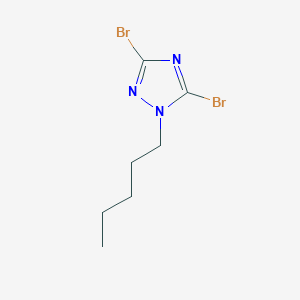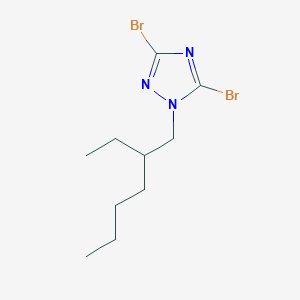
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The compound also contains bromine atoms and a nitrile group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with various reagents . The synthesis process has been improved to address issues such as low yield and poor regioselectivity . Key concepts in the synthesis include the desymmetrization of 3,5-dibromo-1H-1,2,4-triazole and the de novo synthesis of the triazole core .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrc1n[nH]c(Br)n1, as provided by Sigma-Aldrich . The compound has a molecular weight of 226.86 .
科学的研究の応用
Synthesis and Applications in Material Science
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile and its derivatives have diverse applications in the field of material science and organic synthesis. For instance, dibromo-triazoles have been used as precursors in the synthesis of amino derivatives through amination with hydroxylamine-O-sulphonic acid, yielding compounds with potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and systemic nature (H.-X. Yu et al., 2014). Additionally, functionalized triazoles have been incorporated into metal-organic frameworks (MOFs), demonstrating their utility in the design of new materials with potential applications in catalysis and gas storage (G. A. Senchyk et al., 2013).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown significant biological activities. For example, novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some compounds exhibiting excellent anticonvulsant activity (A. Rajasekaran et al., 2006). These findings highlight the potential of triazole derivatives in developing new therapeutic agents.
Energetic Materials and Explosives
The triazole ring, known for its high nitrogen content and heat of formation, has been explored for the development of energetic materials. Salts of trinitromethyl-substituted triazoles represent a new class of highly dense energetic materials with promising detonation properties and thermal stability, which could surpass traditional explosives like RDX in performance (Venugopal Thottempudi & J. Shreeve, 2011).
Therapeutic Applications
Beyond material science and energetic materials, derivatives of this compound have shown potential in therapeutic applications. The synthesis of various 1,2,4-triazole derivatives indicates their utility in addressing significant health issues like cancer, showcasing their antifungal, antidepressant, and especially anticancer properties (А. Rud et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSRFKPWJRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361697.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)


